molecular formula C15H20N2O2 B12848906 Butanoic acid, 4-(3,4-dihydro-3,3-dimethyl-1-isoquinolinylamino)-

Butanoic acid, 4-(3,4-dihydro-3,3-dimethyl-1-isoquinolinylamino)-

Cat. No.: B12848906
M. Wt: 260.33 g/mol
InChI Key: VRDRRGZWAMZFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,4-Dihydro-3,3-dimethyl-1-isoquinolinyl)amino]butanoic acid is a compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Dihydro-3,3-dimethyl-1-isoquinolinyl)amino]butanoic acid typically involves the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the efficient production of the desired compound. The N-alkylation reaction is often carried out using alkyl halides in the presence of a base, while the oxidation step can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of 4-[(3,4-Dihydro-3,3-dimethyl-1-isoquinolinyl)amino]butanoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dihydro-3,3-dimethyl-1-isoquinolinyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as tetrahydroisoquinoline derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives. Substitution reactions can result in various functionalized isoquinoline derivatives.

Scientific Research Applications

4-[(3,4-Dihydro-3,3-dimethyl-1-isoquinolinyl)amino]butanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-[(3,4-Dihydro-3,3-dimethyl-1-isoquinolinyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-[(3,4-Dihydro-3,3-dimethyl-1-isoquinolinyl)amino]butanoic acid can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their specific chemical properties and biological activities. The uniqueness of 4-[(3,4-Dihydro-3,3-dimethyl-1-isoquinolinyl)amino]butanoic acid lies in its specific functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

4-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]butanoic acid

InChI

InChI=1S/C15H20N2O2/c1-15(2)10-11-6-3-4-7-12(11)14(17-15)16-9-5-8-13(18)19/h3-4,6-7H,5,8-10H2,1-2H3,(H,16,17)(H,18,19)

InChI Key

VRDRRGZWAMZFFT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C(=NCCCC(=O)O)N1)C

Origin of Product

United States

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